molecular formula C8H12N2OS B2743493 N-(3-aminopropyl)thiophene-2-carboxamide CAS No. 215655-16-6

N-(3-aminopropyl)thiophene-2-carboxamide

Cat. No. B2743493
CAS RN: 215655-16-6
M. Wt: 184.26
InChI Key: XJXXGRPGNYDVQZ-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)thiophene-2-carboxamide , also known by its chemical formula C₁₁H₉NO₂S , is a compound with intriguing properties. Its molecular weight is approximately 219.26 g/mol . The compound features a thiophene ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position .


Molecular Structure Analysis

The molecular structure of N-(3-aminopropyl)thiophene-2-carboxamide consists of a thiophene ring fused with an amino-propyl chain . The carboxamide group contributes to its overall stability. The compound’s SMILES notation is: O=C(NC1=CC=CC=C1)C2=CC=CS2 .

Scientific Research Applications

Synthesis and Characterization of N-(3-aminopropyl)thiophene-2-carboxamide Derivatives

A study delved into the synthesis and pharmacological potential of thiophene derivatives, including those related to N-(3-aminopropyl)thiophene-2-carboxamide. The derivatives showcased significant antiarrhythmic, serotonin antagonist, and antianxiety activities, presenting a potential avenue for therapeutic applications (Amr et al., 2010).

Exploration of Biological Activities

The biological activities of certain N-glycosyl-thiophene-2-carboxamides were investigated, highlighting their influence on DNA synthesis in specific cell types. Interestingly, the presence of a carbohydrate residue was found to be crucial for the observed biological properties, suggesting a nuanced interaction between the molecular structure and its biological function (Rawe et al., 2006).

Antimicrobial Potential

Studies have indicated the antimicrobial potential of certain thiophene-2-carboxamide derivatives. The synthesized compounds were evaluated for their effectiveness against bacteria, suggesting their potential utility as antibiotic and antibacterial agents (Wardakhan et al., 2005; Ahmed, 2007) (Ahmed, 2007).

Utility in Synthesizing Biologically Active Molecules

The compound has shown utility in the synthesis of biologically active molecules, such as heterocyclic derivatives with pharmaceutical interest. These findings underline the versatility of N-(3-aminopropyl)thiophene-2-carboxamide in contributing to the development of new pharmacologically relevant substances (Wardakhan et al., 2005).

properties

IUPAC Name

N-(3-aminopropyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-4-2-5-10-8(11)7-3-1-6-12-7/h1,3,6H,2,4-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXXGRPGNYDVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)thiophene-2-carboxamide

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